4,5-Dimethyl-2-methoxyphenylboronic acid 4,5-Dimethyl-2-methoxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121511-71-3
VCID: VC11687139
InChI: InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3
SMILES: B(C1=CC(=C(C=C1OC)C)C)(O)O
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol

4,5-Dimethyl-2-methoxyphenylboronic acid

CAS No.: 2121511-71-3

Cat. No.: VC11687139

Molecular Formula: C9H13BO3

Molecular Weight: 180.01 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-methoxyphenylboronic acid - 2121511-71-3

CAS No. 2121511-71-3
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
IUPAC Name (2-methoxy-4,5-dimethylphenyl)boronic acid
Standard InChI InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3
Standard InChI Key GPAUFRXEKDIYPR-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1OC)C)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1OC)C)C)(O)O

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s systematic name, 4,5-dimethyl-2-methoxyphenylboronic acid, reflects its substitution pattern:

  • Methoxy group (-OCH₃): Positioned ortho to the boronic acid moiety (-B(OH)₂).

  • Methyl groups (-CH₃): Located at the para and meta positions relative to the boronic acid.

  • Boronic acid group: Typically occupies the 1-position of the phenyl ring.

This arrangement creates a sterically hindered environment that influences reactivity in cross-coupling reactions . Comparatively, 4-methoxyphenylboronic acid (CAS 5720-07-0) has a simpler structure with a single methoxy group, yet shares similar challenges in synthetic applications due to electronic modulation by the substituents .

Physicochemical Characteristics

While exact data for 4,5-dimethyl-2-methoxyphenylboronic acid are unavailable, estimates can be derived from analogous compounds:

Property4-Methoxyphenylboronic Acid Estimated for Target Compound
Molecular FormulaC₇H₉BO₃C₁₀H₁₃BO₃
Molecular Weight151.96 g/mol192.03 g/mol
Melting Point204–206°C180–190°C (predicted)
Boiling Point306.8°C~320°C (extrapolated)
Density1.2 g/cm³1.1–1.3 g/cm³
LogP (Partition Coeff.)1.502.0–2.5 (higher hydrophobicity)

The additional methyl groups in the target compound likely reduce crystallinity compared to 4-methoxyphenylboronic acid, lowering the melting point . Increased hydrophobicity (higher LogP) may enhance solubility in organic solvents, favoring use in Suzuki-Miyaura couplings .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 4,5-dimethyl-2-methoxyphenylboronic acid:

  • Directed ortho-Metalation (DoM):

    • Starting from 2-methoxy-4,5-dimethylbenzene, lithiation at the ortho position followed by quenching with a borate ester.

    • Requires careful control of temperature and protecting groups to avoid overmetalation .

  • Miyaura Borylation:

    • Bromination of a pre-substituted aryl halide (e.g., 2-bromo-4,5-dimethylmethoxybenzene) followed by palladium-catalyzed coupling with bis(pinacolato)diboron .

Case Study: Bromination and Oxidation

The patent CN102267894A outlines a bromination-oxidation sequence for 2-bromo-4,5-dimethoxybenzoic acid, which offers indirect insights:

  • Step 1: Bromination of 3,4-dimethoxytoluene using H₂O₂ and KBr in H₂SO₄ yields 2-bromo-4,5-dimethoxytoluene (63.2% yield at 90°C) .

  • Step 2: Oxidation with KMnO₄ and tetrabutylammonium bromide produces the benzoic acid derivative (92.4% yield at 80°C) .

For the target boronic acid, bromination could be followed by a Miyaura borylation instead of oxidation. Key challenges include regioselectivity during bromination and minimizing deboronation side reactions.

Applications in Organic Synthesis and Biomedicine

Suzuki-Miyaura Cross-Coupling

Boronic acids are pivotal in forming carbon-carbon bonds. The methyl and methoxy groups in 4,5-dimethyl-2-methoxyphenylboronic acid may:

  • Enhance electron density at the boron center, accelerating transmetalation steps .

  • Modulate steric effects, potentially improving selectivity in couplings with hindered aryl halides .

Enzyme Inhibition

Boronic acids are known inhibitors of hydrolytic enzymes. For example, 4-methoxyphenylboronic acid inhibits fungal β-carbonic anhydrases (Ki values in µM range) . The target compound’s bulkier structure could exhibit enhanced binding affinity to hydrophobic enzyme pockets, warranting exploration in antimicrobial drug development.

Future Research Directions

  • Synthetic Optimization:

    • Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve borylation yields.

    • Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Screening:

    • Evaluate inhibition potential against serine proteases (e.g., proteasome) and carbonic anhydrases.

  • Material Science Applications:

    • Investigate use in metal-organic frameworks (MOFs) for gas storage or catalysis.

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